Compound Description: Zolpidem is a GABAA receptor modulator with selective affinity for the α1 subunit. It is widely prescribed as a sedative-hypnotic agent for the treatment of insomnia. Studies indicate that the sedative effects of zolpidem are primarily mediated through its interaction with GABAA receptors containing the α1 subunit [, ].
Relevance: Zolpidem and 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine both belong to the [, , ]triazolo[4,3-b]pyridazine class of compounds. They share a common structural scaffold, suggesting potential similarities in their binding affinities and pharmacological profiles, particularly concerning GABAA receptor modulation.
Compound Description: CL218,872 is a non-benzodiazepine GABAA receptor modulator with a preference for the α1 subunit. Similar to zolpidem, it exhibits sedative and anxiolytic properties. Research suggests that CL218,872 acts as a partial agonist at benzodiazepine receptors [], influencing neuronal excitability by modulating GABAergic neurotransmission.
Relevance: CL218,872 shares a significant structural resemblance with both zolpidem and 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. It belongs to the same [, , ]triazolo[4,3-b]pyridazine class and possesses a similar substitution pattern on the core structure. This structural similarity implies potential overlapping pharmacological effects and a shared mechanism of action involving GABAA receptor modulation.
Compound Description: L-838,417 is a GABAA receptor modulator that acts as a partial agonist at non-α1 GABAA receptors and an antagonist at α1 GABAA receptors []. This selectivity profile suggests that L-838,417 might elicit anxiolytic effects without significant sedative side effects, unlike benzodiazepines and zolpidem.
Relevance: L-838,417 also belongs to the [, , ]triazolo[4,3-b]pyridazine family, further highlighting the relevance of this chemical class in GABAA receptor modulation. The structural similarities between L-838,417 and 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine indicate a shared pharmacophore for interacting with GABAA receptors.
Triazolam
Compound Description: Triazolam is a short-acting benzodiazepine primarily used to treat insomnia. It demonstrates high affinity for GABAA receptors containing the α1 subunit []. This interaction enhances GABAergic neurotransmission, resulting in sedative, hypnotic, and anxiolytic effects.
Relevance: While triazolam's core structure differs from 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine, its inclusion as a related compound stems from its documented activity at GABAA receptors containing the γ1 subunit []. This shared target and its known pharmacological properties make triazolam relevant for understanding the potential therapeutic applications and side effect profile of 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine.
Clotiazepam
Compound Description: Clotiazepam is another benzodiazepine derivative with anxiolytic and sedative properties. It exhibits affinity for GABAA receptors, contributing to its ability to modulate neuronal excitability [].
Relevance: Similar to triazolam, clotiazepam's inclusion is based on its shared target with the compound of interest. Clotiazepam's ability to modulate GABAA receptors containing the γ1 subunit [] makes it relevant for understanding the potential pharmacological profile of 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine.
Midazolam
Compound Description: Midazolam, a short-acting benzodiazepine, is commonly used for sedation, anxiety relief, and amnesia during medical procedures. It exerts its effects by binding to GABAA receptors and enhancing the inhibitory actions of GABA [].
Relevance: Like the other benzodiazepines listed, midazolam's relevance stems from its interaction with GABAA receptors, particularly those containing the γ1 subunit []. This shared target and its established pharmacological effects provide valuable context for understanding the potential therapeutic applications and side effects of 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine.
Compound Description: CGS 20625 is a GABAA receptor modulator known to enhance the effects of GABA at specific receptor subtypes, particularly those containing the γ1 subunit [, ]. It has been investigated for its potential anxiolytic and anticonvulsant properties.
Relevance: Although structurally distinct from 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine, CGS 20625's significant activity at GABAA receptors containing the γ1 subunit [] makes it a valuable reference point. This shared target highlights a potential common mechanism of action and suggests that both compounds might share similar pharmacological effects.
Compound Description: CGS 9896 is another GABAA receptor modulator with a distinct chemical structure compared to the previous compounds. It exhibits activity at various GABAA receptor subtypes, including those containing the γ1 subunit []. CGS 9896 has been explored for its potential anxiolytic and anticonvulsant effects.
Relevance: Like CGS 20625, CGS 9896's relevance lies in its interaction with GABAA receptors, particularly those containing the γ1 subunit []. This shared target suggests that CGS 9896 and 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine might share a common mechanism of action, influencing neuronal excitability through modulation of GABAergic signaling.
Diazepam
Compound Description: Diazepam is a widely prescribed benzodiazepine drug known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. It exerts its effects by enhancing the effects of GABA at GABAA receptors [, ].
Relevance: Diazepam's well-characterized pharmacological profile and its interaction with GABAA receptors, particularly its ability to modulate the effects of GABA at GABAA receptors containing the γ1 subunit [], makes it a valuable reference for understanding the potential therapeutic applications and side effect profile of 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine.
Bretazenil
Compound Description: Bretazenil is a partial agonist at GABAA receptors, exhibiting a different pharmacological profile compared to full agonists like diazepam [, ]. It displays less pronounced sedative effects and a reduced potential for dependence.
Relevance: Bretazenil's inclusion as a related compound is based on its interaction with GABAA receptors and its documented partial agonist activity []. This information provides valuable context for understanding the potential pharmacological effects and side effect profile of 6-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine, especially in comparison to full agonists at GABAA receptors.
Overview
1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound exhibits potential pharmaceutical applications, particularly in the treatment of various diseases due to its unique structural features and biological activity. The compound's structure includes a triazolo-pyridazine moiety, which is known for its diverse biological properties.
Source and Classification
The compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. Its classification as a piperazine derivative indicates its relevance in medicinal chemistry, particularly in drug design and development. Sources such as patents and scientific literature highlight its synthesis and potential therapeutic uses, particularly in targeting specific biological pathways.
Synthesis Analysis
Methods
The synthesis of 1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine typically involves several key steps:
Preparation of the Triazolo-Pyridazine Core: The starting material is usually 3,6-dichloropyridazine, which undergoes hydrazine treatment followed by condensation with formic acid to form the triazolo-pyridazine structure.
Formation of Piperazine Derivatives: The synthesized triazolo-pyridazine is then reacted with piperazine derivatives through amide coupling reactions using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Final Coupling and Purification: The final product is obtained by coupling the piperazine derivative with an appropriate acyl chloride or carboxylic acid under standard coupling conditions followed by purification techniques such as recrystallization or chromatography.
Technical Details
The synthesis often employs microwave-assisted reactions to enhance yield and reduce reaction times. The use of protecting groups (e.g., Boc) during the synthesis allows for selective reactions at various functional sites.
Molecular Structure Analysis
Structure
The molecular structure of 1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine can be represented as follows:
Molecular Formula: C_{19}H_{21}ClN_{6}O
Molecular Weight: Approximately 372.87 g/mol
Data
The compound's structure features multiple heterocycles that contribute to its biological activity. The presence of chlorine and nitrogen atoms plays a crucial role in its interaction with biological targets.
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions typical for piperazine derivatives:
Nucleophilic Substitution: The piperazine nitrogen can undergo nucleophilic substitution reactions.
Amide Formation: Reaction with carboxylic acids or acyl chlorides leads to amide bond formation.
Hydrogenation: Under certain conditions, double bonds within the structure may be hydrogenated.
Technical Details
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Monitoring techniques such as HPLC (High-Performance Liquid Chromatography) may be employed to track reaction progress.
Mechanism of Action
Process
The mechanism of action for 1-(3-Chlorophenyl)-4-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carbonyl)piperazine involves:
Target Interaction: The compound likely interacts with specific receptors or enzymes within cells.
Signal Modulation: By binding to these targets, it may modulate signaling pathways involved in disease processes.
Biological Response: This interaction leads to downstream effects that can alter cellular functions and potentially inhibit disease progression.
Data
Studies have shown that compounds with similar structures exhibit activity against various targets, including kinases and G-protein coupled receptors.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a white crystalline solid.
Solubility: Soluble in organic solvents like DMSO (Dimethyl sulfoxide) but has limited solubility in water.
Chemical Properties
Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Exhibits reactivity typical of amides and heterocycles; potential for hydrolysis or oxidation.
Relevant Data or Analyses
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
Applications
Scientific Uses
Pharmaceutical Development: Due to its unique properties, this compound is being explored for potential use in drug development targeting specific diseases.
Biological Research: It serves as a tool compound for studying biochemical pathways and receptor interactions in cellular models.
Therapeutic Applications: Potential applications include use as an anti-cancer agent or in treating neurological disorders based on preliminary studies indicating its bioactivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.